Hydroxy-PEG8-t-butyl ester
Overview
Description
Hydroxy-PEG8-t-butyl ester is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl-protected carboxyl group can be deprotected under acidic conditions .
Mechanism of Action
Target of Action
Hydroxy-PEG8-t-butyl ester is a PEG derivative containing a hydroxyl group and a t-butyl ester . It is primarily used as a linker in the field of drug delivery . The primary targets of this compound are various biological molecules, such as proteins and nucleic acids . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Mode of Action
The compound forms conjugates with these biological molecules through ester or other chemical bonds . The t-butyl-protected carboxyl group can be deprotected under acidic conditions . This allows the compound to be linked to other molecules, enhancing their solubility and stability .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the molecules it is conjugated with. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the conjugated molecules.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in enhancing the delivery of conjugated molecules to their targets . By increasing solubility and stability, it can improve the efficacy of these molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the t-butyl-protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment can affect the compound’s action. Additionally, the compound’s solubility and stability can be influenced by factors such as temperature and the presence of other solutes .
Biochemical Analysis
Biochemical Properties
The hydroxyl group in Hydroxy-PEG8-t-butyl ester enables it to interact with various biomolecules . It can form stable conjugates with proteins, nucleic acids, and other biomolecules . These interactions can enhance the stability and activity of these biomolecules within biological systems .
Cellular Effects
Given its properties, it can be inferred that it may influence cell function by interacting with various biomolecules and enhancing their stability and activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules . The hydroxyl group in the compound can undergo further derivatization or replacement with other reactive functional groups . This allows it to form stable conjugates with biomolecules, potentially influencing their function at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Metabolic Pathways
Given its structure and properties, it may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its hydrophilic properties, it may be transported and distributed within cells and tissues via interactions with various transporters or binding proteins .
Subcellular Localization
Given its properties, it may be directed to specific compartments or organelles within cells via interactions with various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG8-t-butyl ester is synthesized through a series of chemical reactions involving polyethylene glycol and t-butyl ester. The hydroxyl group on the PEG chain is reacted with t-butyl ester under controlled conditions to form the final product. The reaction typically involves the use of solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) and is carried out at specific temperatures to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to maintain the purity and quality of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG8-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted PEG derivatives
Scientific Research Applications
Hydroxy-PEG8-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of polymers and other materials with specific properties .
Comparison with Similar Compounds
Hydroxy-PEG8-t-butyl ester can be compared with other PEG derivatives such as:
- Hydroxy-PEG4-t-butyl ester
- Hydroxy-PEG6-t-butyl ester
- Methoxy-PEG8-t-butyl ester
These compounds share similar properties but differ in the length of the PEG chain or the functional groups attached. This compound is unique due to its specific PEG chain length and the presence of both hydroxyl and t-butyl ester groups, which provide distinct advantages in terms of solubility and reactivity .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O11/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h24H,4-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRDLMWBCQQRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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